N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds with pyrazole and imidazole moieties have been reported to have a broad range of biological activities .
Mode of Action
Compounds with similar structures have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
Compounds with similar structures are known to have diverse pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to have a variety of effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Pyrimidine Ring Formation: The pyrazole derivative is then reacted with a suitable pyrimidine precursor, such as a halogenated pyrimidine, under nucleophilic substitution conditions.
Amide Bond Formation: The final step involves the coupling of the pyrazole-pyrimidine intermediate with a phenylpropanoyl chloride to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or pyrimidine derivatives.
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide: can be compared with other pyrazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-10-14(2)23(22-13)18-19-11-16(12-20-18)21-17(24)9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFWLESFHIIICY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)CCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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